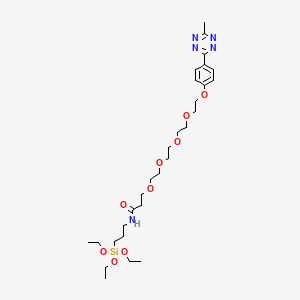

Methyltetrazine-PEG5-triethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H49N5O9Si/c1-5-41-44(42-6-2,43-7-3)24-8-14-30-28(35)13-15-36-16-17-37-18-19-38-20-21-39-22-23-40-27-11-9-26(10-12-27)29-33-31-25(4)32-34-29/h9-12H,5-8,13-24H2,1-4H3,(H,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMPHUUZMIOJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOC1=CC=C(C=C1)C2=NN=C(N=N2)C)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H49N5O9Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyltetrazine-PEG5-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG5-triethoxysilane, a heterobifunctional linker integral to advancements in bioconjugation, surface modification, and targeted drug delivery. This document outlines its chemical properties, applications, and detailed experimental protocols.

This compound is a versatile molecule featuring two key functional groups: a methyltetrazine moiety for bioorthogonal "click" chemistry and a triethoxysilane (B36694) group for covalent attachment to silica-based surfaces.[1] A polyethylene (B3416737) glycol (PEG) linker enhances aqueous solubility and minimizes non-specific binding, making it highly suitable for biological applications.[2][3]

Core Compound Specifications

The following table summarizes the key properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 2353410-01-0 | [1][3] |

| Molecular Formula | C₂₉H₄₉N₅O₉Si | [1][3] |

| Molecular Weight | 639.81 g/mol | [1][3] |

| Purity | ≥95% | [1][3] |

| Solubility | Soluble in DMSO, DCM, and DMF | [1][3][4] |

| Storage | Store at -20°C | [1][3] |

Note: Some suppliers may use the same CAS number for variants with slightly different PEG linker lengths. Users should always verify the specific product information from their supplier.[1]

The Chemistry of Bioorthogonal Ligation

The utility of this compound is rooted in the reactivity of the methyltetrazine group. It participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) derivative.[1][2] This reaction is a cornerstone of "click chemistry" due to its remarkable speed, selectivity, and biocompatibility.[1]

Key features of the Methyltetrazine-TCO ligation include:

-

High Reaction Kinetics : It is one of the fastest bioorthogonal reactions known.[1][5]

-

Bioorthogonality : The reaction proceeds efficiently in complex biological media without interfering with native biochemical processes.[1]

-

No Catalyst Required : The reaction does not require a cytotoxic copper catalyst.[1][5]

-

Stability : The resulting covalent bond is highly stable.[1]

This reaction is central to its application in labeling and immobilizing biomolecules.[1]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various applications:

-

Surface Functionalization : The triethoxysilane group allows for the covalent modification of hydroxylated surfaces like glass, silica (B1680970), and certain metal oxides.[2][3] This is crucial for the development of biosensors, diagnostic devices, and microfluidics.[3]

-

Bioconjugation : The methyltetrazine moiety enables the specific attachment of biomolecules that have been modified with a TCO group.[3] This controlled immobilization is essential for a wide range of biological assays.

-

Cell and Tissue Imaging : The bioorthogonal nature of the ligation allows for the specific labeling of cells and tissues that have been metabolically or otherwise tagged with a TCO group.[1]

-

Targeted Drug Delivery : While this specific molecule is primarily for surface modification, the underlying methyltetrazine-TCO chemistry is extensively used in creating antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[1]

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization for specific applications and substrates is recommended.

Protocol 1: Surface Functionalization of Silica-Based Substrates

This protocol describes the modification of a silica-based surface (e.g., glass slide, silicon wafer) with this compound.[1]

Materials:

-

Silica substrate (e.g., glass slide)

-

Acetone, ethanol, deionized water

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or Oxygen plasma cleaner

-

Anhydrous toluene (B28343) or ethanol

-

This compound

-

Nitrogen gas

Procedure:

-

Substrate Cleaning : Thoroughly clean the silica substrate by sonicating in acetone, ethanol, and deionized water for 10-15 minutes each. Dry the substrate under a stream of nitrogen.[1]

-

Surface Activation : Activate the surface to generate hydroxyl groups. This can be achieved by:

-

Rinse the activated substrate extensively with deionized water and dry with nitrogen.[1]

-

Silanization :

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.[1]

-

Immerse the cleaned and activated substrate in the silane (B1218182) solution.[1]

-

Incubate for 2-4 hours at room temperature or 30-60 minutes at 60-80°C. This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

-

-

After incubation, rinse the substrate with the anhydrous solvent to remove excess silane.[1]

-

Sonicate the substrate briefly (1-2 minutes) in the same solvent to remove any non-covalently bound silane.[1]

-

Dry the functionalized substrate under a stream of nitrogen.[1]

-

(Optional) Cure the silane layer by baking the substrate at 110°C for 30-60 minutes.[1]

-

Storage : Store the functionalized substrates in a desiccator or under an inert atmosphere.[1]

Protocol 2: Bioconjugation of a TCO-Modified Protein

This protocol outlines the immobilization of a trans-cyclooctene (TCO)-modified protein onto a methyltetrazine-functionalized surface.[1]

Materials:

-

Methyltetrazine-functionalized substrate (from Protocol 1)

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., PBS with 1% BSA) (optional)

-

Deionized water

-

Nitrogen gas

Procedure:

-

(Optional) Incubate the methyltetrazine-functionalized substrate with a blocking buffer for 30-60 minutes to minimize non-specific binding of the protein. Rinse with PBS.[1]

-

Bioconjugation :

-

Washing : After incubation, wash the substrate thoroughly with PBS to remove any unbound protein. Rinse with deionized water.[1]

-

Drying : Dry the substrate under a gentle stream of nitrogen.[1]

-

The substrate with the immobilized protein is now ready for analysis.

References

Methyltetrazine-PEG5-triethoxysilane chemical structure and properties

This technical guide offers a comprehensive overview of Methyltetrazine-PEG5-triethoxysilane, a heterobifunctional linker integral to advancements in bioconjugation, surface modification, and drug development. The document details its chemical properties, primary applications, and provides detailed experimental protocols for its utilization.

Core Compound Specifications

This compound is a molecule engineered with two key functional groups: a methyltetrazine moiety for bioorthogonal "click" chemistry and a triethoxysilane (B36694) group for covalent attachment to silica-based surfaces.[1] A polyethylene (B3416737) glycol (PEG) linker between these groups enhances solubility and minimizes non-specific binding.[1][2][3]

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 2353410-01-0 | [1][3][4] |

| Molecular Formula | C₂₉H₄₉N₅O₉Si | [1][3][4] |

| Molecular Weight | 639.81 g/mol | [1][3][4] |

| Purity | ≥95% | [1][3][5] |

| Solubility | Soluble in DMSO, DCM, and DMF | [1][3] |

| Storage | Store at -20°C | [1][3][4] |

The Chemistry of Bioorthogonal Ligation

The utility of this compound stems from the reactivity of its methyltetrazine group, which participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) derivative.[1][2] This reaction is a prime example of "click chemistry" due to its exceptional speed, selectivity, and biocompatibility.[1]

Key characteristics of the Methyltetrazine-TCO ligation include:

-

High Reaction Kinetics : It is recognized as one of the fastest bioorthogonal reactions.[1][6]

-

Bioorthogonality : The reaction proceeds efficiently within complex biological environments without interfering with native biochemical processes.[1][2][6]

-

Catalyst-Free : The reaction does not necessitate a cytotoxic copper catalyst.[1]

-

Stability : The resulting covalent bond is highly stable.[1]

The triethoxysilane moiety facilitates the covalent modification of hydroxylated surfaces such as glass, silica (B1680970), and certain metal oxides.[2]

Applications in Research and Development

The unique bifunctional nature of this compound makes it suitable for a variety of applications:

-

Surface Functionalization : Used for preparing biosensors, diagnostic devices, and microfluidics.[3]

-

Bioconjugation : Enables the controlled attachment of biomolecules to surfaces.[3]

-

Cell and Tissue Imaging : The bioorthogonal nature of the ligation allows for specific labeling of cells and tissues that have been tagged with a TCO group.[1]

-

Targeted Drug Delivery : While this specific molecule is primarily for surface modification, the underlying methyltetrazine-TCO chemistry is widely used in creating antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[1]

Experimental Protocols

While specific protocols should be optimized for the particular application and substrate, the following provides a general framework for the use of this compound.[1]

Surface Functionalization of Silica-Based Substrates

This protocol outlines the general steps for modifying a silica-based surface (e.g., glass slide, silicon wafer) with this compound.[1]

Materials:

-

Silica substrate (e.g., glass coverslips)

-

Acetone, ethanol, deionized water

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) OR Oxygen plasma generator

-

Anhydrous toluene (B28343) or ethanol[1]

-

This compound[1]

-

Nitrogen gas[1]

Procedure:

-

Substrate Cleaning : Thoroughly clean the silica substrate by sonicating in acetone, ethanol, and deionized water for 10-15 minutes each. Dry the substrate under a stream of nitrogen.[1]

-

Surface Activation : Activate the surface to generate hydroxyl groups. This can be achieved by:

-

Rinse the activated substrate extensively with deionized water and dry with nitrogen.[1]

-

Silanization :

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.[1]

-

Immerse the cleaned and activated substrate in the silane (B1218182) solution.[1]

-

Incubate for 2-4 hours at room temperature or 30-60 minutes at 60-80°C. This reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize water content.[1]

-

-

After incubation, rinse the substrate with the anhydrous solvent to remove excess silane.[1]

-

(Optional) Cure the silanized substrate by baking at 110°C for 30-60 minutes.[7]

Bioconjugation of TCO-Modified Proteins

Procedure:

-

Blocking (Optional but Recommended) : Incubate the methyltetrazine-functionalized substrate with a blocking buffer (e.g., BSA or casein solution) for 30-60 minutes to minimize non-specific binding of the protein.[1]

-

Rinse the substrate with PBS and deionized water, then dry with nitrogen.[1]

-

Bioconjugation :

-

Washing : Gently wash the surface with a washing buffer (e.g., PBS with a small amount of tween-20) to remove any non-specifically bound protein.

-

The surface is now functionalized with the desired biomolecule and ready for use in downstream applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, CAS 2353410-01-0 | AxisPharm [axispharm.com]

- 4. This compound-西安齐岳生物 [0qy.com]

- 5. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]

- 6. Methyltetrazine-PEG5-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyltetrazine-PEG5-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG5-triethoxysilane, a heterobifunctional linker molecule critical for advancements in bioconjugation, surface chemistry, and targeted drug delivery. This document outlines the synthesis, characterization, and application of this reagent, offering detailed experimental protocols and data presentation to support its use in research and development.

Introduction

This compound is a versatile chemical tool that bridges the fields of bioorthogonal chemistry and material science.[1] It comprises three key functional components:

-

A methyltetrazine moiety: This group participates in an exceptionally rapid and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO) derivatives. This "click chemistry" reaction is notable for its high speed, specificity, and biocompatibility, proceeding efficiently in complex biological environments without the need for a catalyst.[1][2]

-

A triethoxysilane (B36694) group: This functional group enables the covalent attachment of the molecule to silica-based surfaces, such as glass, silicon wafers, and nanoparticles.[1][3]

-

A polyethylene (B3416737) glycol (PEG) linker (PEG5): The five-unit PEG spacer enhances the molecule's solubility in aqueous media and minimizes non-specific binding of biomolecules to the functionalized surface.[1]

The unique combination of these functionalities makes this compound an invaluable reagent for a range of applications, including the development of biosensors, targeted drug delivery systems, and advanced cell and tissue imaging techniques.[1]

Core Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| CAS Number | 2353410-01-0 |

| Molecular Formula | C₂₉H₄₉N₅O₉Si |

| Molecular Weight | 639.81 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in DMSO, DCM, and DMF |

| Storage | Store at -20°C |

(Data sourced from commercial suppliers)[4][5]

Synthesis of this compound

Logical Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A Proposed Synthesis

Step 1: Neutralization of Methyltetrazine-PEG5-amine Hydrochloride

-

Materials:

-

Methyltetrazine-PEG5-amine hydrochloride salt

-

Anhydrous dichloromethane (B109758) (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

-

-

Procedure:

-

Dissolve Methyltetrazine-PEG5-amine hydrochloride salt in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add DIEA (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The resulting solution containing the free Methyltetrazine-PEG5-amine is used directly in the next step.

-

Step 2: Reaction with 3-(Triethoxysilyl)propyl isocyanate

-

Materials:

-

Solution of free Methyltetrazine-PEG5-amine in DCM (from Step 1)

-

3-(Triethoxysilyl)propyl isocyanate

-

Anhydrous DCM

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

-

-

Procedure:

-

To the stirred solution of free Methyltetrazine-PEG5-amine, add 3-(triethoxysilyl)propyl isocyanate (1.05 equivalents) dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final product, this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The following techniques are recommended:

Expected Characterization Data

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the methyltetrazine ring, the PEG linker methylene (B1212753) protons, and the ethoxy and propyl groups of the silane (B1218182) moiety. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, confirming the presence of all functional groups. |

| Mass Spectrometry (ESI-MS) | A major peak corresponding to the calculated molecular weight of the product ([M+H]⁺ or [M+Na]⁺). |

| FT-IR | Characteristic absorption bands for the C=N and N=N bonds of the tetrazine ring, the C-O-C ether linkages of the PEG chain, and the Si-O-C bonds of the triethoxysilane group. |

| Purity (HPLC) | A single major peak indicating a purity of ≥95%. |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Mass Spectrometry (MS): Prepare a dilute solution of the sample in a solvent compatible with electrospray ionization (e.g., acetonitrile (B52724) or methanol). Infuse the solution into an ESI-mass spectrometer to obtain the mass spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Acquire the FT-IR spectrum of the neat product or as a thin film on a suitable substrate (e.g., KBr pellet).

-

High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method using a C18 column and a mobile phase gradient (e.g., water and acetonitrile with a small amount of trifluoroacetic acid) to assess the purity of the final product.

Applications and Experimental Workflows

The primary application of this compound is in the functionalization of silica-based surfaces for the subsequent immobilization of biomolecules. This is achieved through a two-step process: silanization followed by bioorthogonal ligation.

Workflow for Surface Functionalization and Bioconjugation

Caption: General workflow for surface modification and bioconjugation.

Experimental Protocol: Surface Functionalization and Bioconjugation

Part A: Surface Functionalization

-

Materials:

-

Silica-based substrate (e.g., glass coverslips, silicon wafers)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ADVISED ) or plasma cleaner

-

Anhydrous toluene (B28343) or ethanol

-

This compound solution (1-2% v/v in anhydrous toluene or ethanol)

-

Deionized water

-

Nitrogen gas stream

-

Oven

-

-

Procedure:

-

Substrate Cleaning and Activation:

-

Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, deionized water).

-

Activate the surface to generate hydroxyl groups by either immersing in freshly prepared piranha solution for 15-30 minutes or treating with an oxygen plasma cleaner.

-

Rinse the activated substrate extensively with deionized water and dry under a stream of nitrogen.

-

-

Silanization:

-

Immerse the cleaned and activated substrate in the this compound solution in a moisture-free environment (e.g., under a nitrogen atmosphere).

-

Incubate for 2-4 hours at room temperature or 30-60 minutes at 60-80°C.

-

Rinse the substrate with the anhydrous solvent to remove excess silane.

-

-

Curing:

-

Dry the functionalized substrate under a stream of nitrogen.

-

Cure the substrate in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

-

Store the methyltetrazine-functionalized surface in a dry, inert atmosphere.

-

-

Part B: Bioorthogonal Ligation

-

Materials:

-

Methyltetrazine-functionalized substrate (from Part A)

-

TCO-modified biomolecule of interest

-

Phosphate-buffered saline (PBS) or other suitable biological buffer (pH 6.5-7.5)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

-

-

Procedure:

-

Blocking: Incubate the methyltetrazine-functionalized substrate with a blocking buffer for 30-60 minutes at room temperature to minimize non-specific binding.

-

Washing: Rinse the substrate with washing buffer.

-

Bioconjugation: Incubate the substrate with a solution of the TCO-modified biomolecule in a suitable buffer. The concentration and incubation time should be optimized for the specific application (a typical starting point is 1-10 µM for 1-2 hours at room temperature).

-

Final Washing: Remove the biomolecule solution and wash the substrate extensively with washing buffer to remove any unbound biomolecules. Rinse with deionized water.

-

The biomolecule-immobilized surface is now ready for downstream applications.

-

Conclusion

This compound is a powerful and versatile reagent that facilitates the convergence of material science and biology. Its unique properties enable the straightforward and efficient functionalization of silica-based surfaces for the specific and stable immobilization of biomolecules. The detailed protocols and characterization data provided in this guide are intended to support researchers in harnessing the full potential of this innovative chemical tool for a wide array of applications in drug development, diagnostics, and fundamental biological research.

References

- 1. Methyltetrazine-PEG-silane | AxisPharm [axispharm.com]

- 2. Interfacial Modification of Silica Surfaces Through -Isocanatopropyl Triethoxy Silane--Amine Coupling Reactions | NIST [nist.gov]

- 3. CN105541897A - Preparation method of 3-isocyanatopropyltrimethoxysilane - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound, CAS 2353410-01-0 | AxisPharm [axispharm.com]

Unraveling the Dual-Action Mechanism of Methyltetrazine-PEG5-triethoxysilane: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the mechanism of action, experimental protocols, and applications of Methyltetrazine-PEG5-triethoxysilane, a key reagent in bioconjugation and surface modification.

This document provides an in-depth exploration of this compound, a heterobifunctional molecule meticulously designed for advanced applications in drug development, diagnostics, and materials science. Its unique architecture, featuring a methyltetrazine moiety at one end and a triethoxysilane (B36694) group at the other, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) linker, enables a powerful dual-action mechanism that bridges the gap between biological molecules and inorganic surfaces.[1][2]

Core Mechanism of Action: A Tale of Two Chemistries

The functionality of this compound is rooted in two distinct and highly efficient chemical transformations: bioorthogonal ligation via the methyltetrazine group and covalent surface modification through the triethoxysilane anchor.

1. The Bioorthogonal "Click" Reaction of Methyltetrazine:

The methyltetrazine component is the cornerstone of the molecule's utility in biological systems. It participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO) derivatives.[1][2] This reaction is a prime example of "click chemistry," characterized by its exceptional speed, high selectivity, and biocompatibility.[1][3][4]

Key features of the Methyltetrazine-TCO ligation include:

-

Rapid Kinetics: It is one of the fastest bioorthogonal reactions currently known, proceeding efficiently even at low concentrations of reactants.[1][5][6]

-

Bioorthogonality: The reaction is highly specific and does not interfere with or participate in native biochemical processes within complex biological environments.[1][3]

-

Catalyst-Free: The reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[1][7]

-

Stability: The resulting dihydropyridazine (B8628806) linkage is highly stable, ensuring a robust connection between the tagged molecules.[5][7]

This bioorthogonal reaction is central to applications such as cell and tissue imaging and the targeted delivery of therapeutics.[1]

2. Surface Modification via Triethoxysilane:

The triethoxysilane group provides a robust method for covalently attaching the entire molecule to a variety of inorganic substrates, such as glass, silica, and metal oxides, which possess surface hydroxyl groups (-OH).[8][9] The mechanism of surface modification is a two-step process:

-

Hydrolysis: In the presence of water, the three ethoxy groups (-OCH2CH3) of the triethoxysilane moiety undergo hydrolysis to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by either acid or base.[8]

-

Condensation: The newly formed silanol groups can then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). Additionally, adjacent hydrolyzed silane (B1218182) molecules can cross-link with each other, forming a stable monolayer on the surface.[8]

This process allows for the precise engineering of surfaces, imparting them with the bioorthogonal reactivity of the methyltetrazine group.[8]

Quantitative Data Summary

The following table summarizes the key properties of a representative molecule, this compound.

| Property | Value | Reference |

| CAS Number | 2353410-01-0 | [1][10] |

| Molecular Formula | C₂₉H₄₉N₅O₉Si | [1][10] |

| Molecular Weight | 639.81 g/mol | [1][10] |

| Purity | ≥95% | [1][10] |

| Solubility | Soluble in DMSO, DCM, and DMF | [1][10] |

| Storage | Store at -20°C | [1][10] |

Note: Researchers should always verify the specific product information from their supplier, as variations may exist.[1]

Visualizing the Mechanisms

To further elucidate the core mechanisms of this compound, the following diagrams illustrate the key chemical transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyltetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazine-PEG5-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. benchchem.com [benchchem.com]

- 9. Surface modification of ZnO using triethoxysilane-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, CAS 2353410-01-0 | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Solubility and Stability of Methyltetrazine-PEG5-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Methyltetrazine-PEG5-triethoxysilane, a heterobifunctional linker critical for bioconjugation, surface modification, and the development of targeted therapeutics. This document outlines the physicochemical properties that govern its performance in various experimental settings, offers detailed protocols for its handling and use, and presents visual workflows to aid in experimental design.

Core Compound Specifications

This compound is a versatile molecule that incorporates a methyltetrazine moiety for bioorthogonal "click" chemistry, a triethoxysilane (B36694) group for covalent attachment to silica-based surfaces, and a polyethylene (B3416737) glycol (PEG) linker. The PEG linker not only enhances aqueous solubility but also minimizes non-specific binding.[1]

| Property | Value |

| CAS Number | 2353410-01-0 |

| Molecular Formula | C₂₉H₄₉N₅O₉Si |

| Molecular Weight | 639.81 g/mol |

| Purity | ≥95% |

| Storage | Store at -20°C |

Section 1: Solubility Profile

The solubility of this compound is a critical parameter for its effective use in various applications, from surface functionalization to bioconjugation in aqueous buffers. While precise quantitative solubility data in the public domain is limited, a qualitative understanding can be derived from its structural components and available supplier information.

Qualitative Solubility

The presence of the hydrophilic PEG5 linker significantly enhances the aqueous solubility of the molecule.[1][2] However, the parent compound is expected to exhibit good solubility in a range of common organic solvents.[3]

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Water | Enhanced solubility due to the PEG5 linker |

It is important to note that without the hydrophilic PEG linker, the solubility of a methyltetrazine-triethoxysilane (B6290155) compound in polar solvents would likely be considerably lower.[3]

Experimental Protocol for Determining Solubility

For applications requiring precise concentrations, the following general protocol, adapted for a hydrophobic organic compound, can be used to determine the solubility of this compound in a specific solvent.[3]

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Vials with tight-fitting caps

-

Shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. An excess of solid material should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a standard curve from the data of the standard solutions and determine the concentration of the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Section 2: Stability Profile

The stability of this compound is governed by the chemical reactivity of its two key functional moieties: the triethoxysilane group and the methyltetrazine ring.[4]

Stability of the Triethoxysilane Moiety

The triethoxysilane group is susceptible to hydrolysis and condensation, particularly in aqueous environments.[4]

-

Hydrolysis: In the presence of water, the ethoxy groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. This reaction is influenced by pH, with acidic conditions generally accelerating the rate of hydrolysis.[5]

-

Condensation: The newly formed silanol groups can then condense with other silanols to form stable siloxane bonds (Si-O-Si) or with hydroxyl groups on a surface to form a covalent linkage.[4] Basic conditions tend to promote the condensation reaction.

| Condition | Effect on Triethoxysilane Moiety |

| Acidic pH | Accelerates the rate of hydrolysis.[5] |

| Basic pH | Promotes the condensation of silanol groups. |

| Water | Essential for hydrolysis; excess water can lead to self-condensation. |

| Inert Atmosphere | Recommended for storage and handling to minimize premature hydrolysis. |

Stability of the Methyltetrazine Moiety

The methyltetrazine ring is relatively stable but can be susceptible to degradation under certain conditions.

-

pH: The stability of the tetrazine ring can be pH-dependent.[4]

-

Nucleophiles: The presence of strong nucleophiles can lead to the degradation of the tetrazine ring.[4]

-

Substituents: The stability of the tetrazine ring is influenced by its substituents. Electron-donating groups, such as the methyl group in this compound, generally enhance the stability compared to unsubstituted tetrazines.[6]

Experimental Protocol for Assessing Tetrazine Stability

The stability of the methyltetrazine moiety can be assessed by monitoring its characteristic absorbance over time in a relevant buffer.

Objective: To determine the stability of the methyltetrazine moiety in an aqueous buffer at a specific temperature.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer of interest (e.g., PBS pH 7.4)

-

UV-Vis Spectrophotometer or plate reader

-

Temperature-controlled incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO.

-

Preparation of Working Solution: Dilute the DMSO stock solution in the desired aqueous buffer to a final concentration where the absorbance is within the linear range of the spectrophotometer. It is advisable to keep the final DMSO concentration low (e.g., <1%) to minimize its effect on stability.

-

Incubation: Incubate the working solution at a constant temperature (e.g., 37°C).

-

Absorbance Measurement: At regular time intervals, measure the absorbance of the solution at the λmax of the methyltetrazine (typically in the range of 515-540 nm).

-

Data Analysis: Plot the percentage of remaining tetrazine (calculated from the absorbance values relative to the initial reading) against time. This data can be used to determine the half-life (t₁/₂) and degradation rate of the tetrazine moiety under the tested conditions.

Section 3: Visualizing Key Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and chemical processes involving this compound.

Caption: Workflow for surface functionalization and bioconjugation.

Caption: Hydrolysis and condensation of the triethoxysilane moiety.

Caption: Workflow for experimental solubility determination.

References

Hydrolysis of Triethoxysilane Groups in Aqueous Solution: A Technical Guide

This technical guide provides a comprehensive overview of the hydrolysis of triethoxysilane (B36694) groups in aqueous solutions, a fundamental process in surface modification, sol-gel chemistry, and materials science. The document is intended for researchers, scientists, and drug development professionals who utilize silane (B1218182) chemistry for surface functionalization and material synthesis.

The Chemistry of Triethoxysilane Hydrolysis and Condensation

The surface modification process with triethoxysilanes involves two primary chemical reactions: hydrolysis and condensation. These reactions are influenced by several factors, including pH, water availability, solvent, temperature, and the specific organofunctional group on the silane.

Hydrolysis

The initial step is the hydrolysis of the ethoxy groups (-OCH2CH3) on the silicon atom, which are replaced by hydroxyl groups (-OH) in the presence of water. This reaction produces reactive silanol (B1196071) groups (Si-OH) and ethanol (B145695) as a byproduct.[1] The hydrolysis proceeds in a stepwise manner, leading to the formation of partially and fully hydrolyzed silane species.

Condensation

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:

-

Surface Condensation: The silanol groups of the hydrolyzed triethoxysilane react with hydroxyl groups present on a substrate surface (e.g., silica (B1680970), glass) to form stable siloxane bonds (Si-O-Surface). This is the crucial step for covalently attaching the silane to the surface.

-

Self-Condensation (Polymerization): Hydrolyzed silane molecules can also react with each other to form a cross-linked polysiloxane network. The extent of this self-condensation can influence the thickness and morphology of the resulting film.

The overall process, from hydrolysis to surface and self-condensation, results in the formation of a durable and functional silane layer.

Factors Influencing Hydrolysis and Condensation

Precise control over the silanization process requires a thorough understanding of the factors that influence the kinetics of hydrolysis and condensation.

| Factor | Effect on Hydrolysis and Condensation |

| pH | Strongly influences the rates of both hydrolysis and condensation. Acidic conditions (pH < 7) generally accelerate hydrolysis, while basic conditions (pH > 7) promote condensation. The isoelectric point of silica is around pH 2-3, where the rates of both reactions are at a minimum.[1] |

| Water Concentration | A stoichiometric amount of water is required for complete hydrolysis. Excess water can lead to increased self-condensation in the bulk solution, while insufficient water will result in incomplete hydrolysis.[2] |

| Solvent | The choice of solvent affects the solubility of the silane and the availability of water. Anhydrous organic solvents like toluene (B28343) are often used to control the amount of water and minimize bulk polymerization. The presence of ethanol, a byproduct of the reaction, can delay the hydrolysis reaction.[3] |

| Temperature | Increasing the temperature generally increases the rates of both hydrolysis and condensation.[1] |

| Silane Concentration | Higher concentrations can lead to the formation of thicker, multilayer films due to increased self-condensation. |

| Organofunctional Group (R) | The nature of the non-hydrolyzable organic group on the silane can influence the reaction kinetics through steric and electronic effects. |

Quantitative Data on Hydrolysis Rates

The rate of hydrolysis is significantly dependent on the reaction conditions. The following tables summarize the general effects and provide some specific examples from the literature.

Table 1: General Influence of pH on Hydrolysis and Condensation Rates

| pH | Hydrolysis Rate | Condensation Rate | Remarks |

| Acidic (pH < 4) | Fast | Slow | Promotes the formation of stable silanols.[1] |

| Near Neutral (pH 6-8) | Very Slow | Slow | The reaction is generally very slow without a catalyst.[1] |

| Alkaline (pH > 9) | Fast | Very Fast | Rapidly forms condensed structures.[1] |

Table 2: Hydrolysis and Condensation Rate Constants for Tetramethoxysilane under Acidic Conditions *

| Reaction | Rate Constant (mol⁻¹ min⁻¹) |

| Hydrolysis | 0.2[4] |

| Water-producing condensation | 0.006[4] |

| Methanol-producing condensation | 0.001[4] |

| Note: While this data is for a trimethoxysilane, it illustrates the relative rates of hydrolysis and condensation, with hydrolysis being significantly faster under acidic conditions.[4] |

Table 3: Summary of Kinetic Data for Various Alkoxy Silane Coupling Agents in Acidic Ethanol/Water Solution

| Silane | Silane Disappearance Time | Time to Max T1 Intensity | Max T1 Intensity | Time to Max T2 Intensity | Max T2 Intensity | Time to Max T3 Intensity | Max T3 Intensity |

| APES | 4 h | 1 h | 33% | 2 h | 55% | 1 h | 19% (28%) |

| APMS | 10 min | 20 min | 35% | 1 h | 66% | 20 min | 45% (43%) |

| DAMS | 20 min | 10 min | 56% | 30 min | 65% | 20 min | 59% (47%) |

| TAMS | 1 h | 10 min | 55% | 1 h | 75% | 4 h | 50% (52%) |

| MRPMS | 1 h | 1 h | 98% | 48 h | 70% | 8 h | 22% (22%) |

| T1, T2, and T3 represent silicon atoms with one, two, and three siloxane bridges, respectively. Data extracted from a study by M.-C. V. et al. (2011).[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of triethoxysilane hydrolysis.

General Protocol for Hydrolysis of Triethoxysilane

Objective: To prepare a hydrolyzed solution of a triethoxysilane for subsequent surface modification or analysis.

Materials:

-

Triethoxysilane (e.g., (3-aminopropyl)triethoxysilane - APTES)

-

Ethanol (or other suitable co-solvent)[2]

-

Deionized water[2]

-

Acid catalyst (e.g., acetic acid or hydrochloric acid)[2]

-

pH meter[2]

-

Reaction vessel with a magnetic stirrer[2]

Methodology:

-

Preparation of Reaction Solutions: Prepare a series of reaction mixtures in an ethanol/water co-solvent system with varying water concentrations (e.g., 10% to 100% by weight).[2]

-

For each mixture, add a specific amount of the triethoxysilane to achieve the desired final concentration (e.g., 1-5% by volume).[2]

-

pH Adjustment: Adjust the pH of each solution to a desired acidic level (e.g., pH 4) using a suitable acid catalyst.[2]

-

Reaction: Maintain the reaction mixtures at a constant temperature (e.g., 25°C) with continuous stirring.[2]

-

Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture for analysis.[2]

Monitoring Hydrolysis by Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the progress of the hydrolysis reaction by observing changes in the infrared spectra.

Materials:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Hydrolyzing triethoxysilane solution

Procedure for In-situ Monitoring:

-

Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

-

Sample Introduction: Introduce the triethoxysilane solution onto the ATR crystal.

-

Data Acquisition: Acquire spectra at regular time intervals to monitor the reaction.

-

Data Analysis: Analyze the changes in peak intensities over time. The disappearance of bands corresponding to Si-O-CH2CH3 and the appearance of bands for Si-OH and Si-O-Si groups indicate the progression of hydrolysis and condensation.[2]

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantitatively follow the hydrolysis and condensation reactions by identifying and quantifying the different silicon species.

Materials:

-

NMR spectrometer (e.g., Varian Unity 400 or Mercury 400)[5]

-

NMR tubes[6]

-

Deuterated solvent (if necessary for locking)

Procedure:

-

Sample Preparation: The kinetic studies can be carried out directly in NMR tubes.[6]

-

Data Acquisition: Acquire 1H, 13C, and 29Si NMR spectra of the silane solution at different time points.[6] 29Si NMR is particularly useful for identifying the different silicon species (monomers, dimers, oligomers) and their degree of hydrolysis and condensation.[5]

-

Data Analysis: Integrate the signals corresponding to the different species to determine their relative concentrations over time. This allows for the determination of kinetic parameters for the hydrolysis and condensation reactions.[6][7]

Visualizations

The following diagrams illustrate the key processes and workflows related to triethoxysilane hydrolysis.

Caption: General reaction pathway for triethoxysilane hydrolysis and condensation.

Caption: A typical experimental workflow for studying triethoxysilane hydrolysis.

Caption: Comparison of acid- and base-catalyzed hydrolysis mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 4. scispace.com [scispace.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyltetrazine-PEG5-triethoxysilane (CAS Number 2353410-01-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Methyltetrazine-PEG5-triethoxysilane. This versatile heterobifunctional linker is a key reagent in the fields of bioconjugation, surface modification, and drug development, enabling advanced applications in diagnostics, materials science, and targeted therapeutics.

Core Compound Specifications

This compound is a molecule engineered with two distinct functional ends: a methyltetrazine group for bioorthogonal "click" chemistry and a triethoxysilane (B36694) group for covalent attachment to silica-based surfaces.[1] A polyethylene (B3416737) glycol (PEG) linker enhances solubility and minimizes non-specific binding.[1][2]

| Property | Value |

| CAS Number | 2353410-01-0[1][2][3] |

| Molecular Formula | C₂₉H₄₉N₅O₉Si[1][2][3] |

| Molecular Weight | 639.81 g/mol [1][2][3] |

| Purity | ≥95% or 98%[2][4] |

| Solubility | Soluble in DMSO, DCM, and DMF[1][2][3] |

| Storage | Store at -20°C[1][2][3] |

Note: Some suppliers may list this CAS number for variants with slightly different PEG linker lengths (e.g., PEG4). Users should verify the specific product information from their supplier.[1][4]

The Chemistry of Bioorthogonal Ligation

The utility of this compound is centered on the reactivity of its methyltetrazine group, which participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) derivative.[1] This reaction is a cornerstone of "click chemistry" due to its exceptional speed, selectivity, and biocompatibility.[1][4]

Key Features of the Methyltetrazine-TCO Ligation:

-

High Reaction Kinetics: It is one of the fastest bioorthogonal reactions known.[1]

-

Bioorthogonality: The reaction proceeds efficiently in complex biological media without interfering with native biochemical processes.[1]

-

No Catalyst Required: The reaction does not require a cytotoxic copper catalyst.[1]

-

Stability: The resulting covalent bond is highly stable.[1]

This reaction is central to its application in labeling and immobilizing biomolecules.[1]

Bioorthogonal Ligation Pathway

Applications

This compound is a versatile tool with a range of applications:

-

Surface Functionalization: For the development of biosensors, diagnostic devices, and microfluidics by immobilizing biomolecules onto glass or silica (B1680970) surfaces.[2]

-

Bioconjugation: Enables the precise attachment of biomolecules in controlled reactions.[2]

-

Materials Science: Useful for creating functionalized materials with tailored properties.[2]

-

Targeted Drug Delivery: While this specific molecule is primarily for surface modification, the underlying methyltetrazine-TCO chemistry is extensively used in creating antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[1] It can also be used as a PEG-based PROTAC linker.[5]

Experimental Protocols

Detailed experimental protocols are critical for the successful application of this reagent. Below are representative methodologies for surface functionalization and bioconjugation.

Protocol for Surface Functionalization of Glass or Silica

This protocol describes the general steps for modifying a glass or silica surface with a methyltetrazine-functionalized triethoxysilane.[6]

Materials:

-

Glass or silica substrate

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive.

-

Anhydrous toluene (B28343)

-

This compound

-

Deionized water

-

Nitrogen gas

Procedure:

-

Surface Cleaning and Activation:

-

Immerse the substrate in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.

-

Rinse thoroughly with deionized water and dry under a stream of nitrogen.

-

-

Silanization:

-

Prepare a solution of this compound in anhydrous toluene (e.g., 1-2% v/v).

-

Immerse the cleaned and dried substrate in the silanization solution for 1-2 hours at room temperature under an inert atmosphere.

-

-

Washing:

-

Curing:

-

Storage:

-

Store the methyltetrazine-functionalized surface in a dry, inert atmosphere until ready for use.[6]

-

Surface Functionalization Workflow

Protocol for Bioconjugation of a TCO-Modified Protein

This protocol outlines the immobilization of a trans-cyclooctene (TCO)-modified protein onto a methyltetrazine-functionalized surface.[1]

Materials:

-

Methyltetrazine-functionalized substrate

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., PBS with 1% BSA or a commercial blocking solution)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Pre-incubation:

-

Wash the methyltetrazine-functionalized substrate with PBS.

-

-

Incubation with TCO-Modified Protein:

-

Prepare a solution of the TCO-modified protein in the reaction buffer.

-

Incubate the functionalized substrate with the protein solution for 1-2 hours at room temperature or 4°C overnight.

-

-

Washing:

-

Remove the protein solution and wash the substrate several times with PBS to remove any unbound protein.

-

-

Blocking (Optional):

-

To prevent non-specific binding in subsequent steps, incubate the substrate with a blocking buffer for 30-60 minutes.

-

-

Final Wash:

-

Wash the substrate with PBS and deionized water.

-

Dry under a stream of nitrogen.

-

Safety and Handling

A multi-layered approach to personal protection is critical when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.[3]

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. A full-face shield should be worn over safety goggles.[3]

-

Skin and Body Protection: Double gloving with chemical-resistant gloves is recommended. A flame-resistant lab coat is essential.[3]

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood.[3]

Handling:

-

Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible, as organosilanes can be moisture-sensitive.[3]

-

Use clean, dry glassware and syringes for dispensing.[3]

Disposal:

-

Waste should be treated as hazardous. Small residual amounts can be quenched by slowly adding a suitable solvent like isopropanol (B130326) under an inert atmosphere.[3]

Suppliers

A number of chemical suppliers offer this compound. This is not an exhaustive list, and researchers should inquire with their preferred suppliers.

| Supplier |

| AxisPharm[2] |

| BroadPharm[4] |

| BenchChem[1] |

| Creative Biolabs[7] |

| ChemScene |

| Pharmaffiliates[8] |

| Xi'an Qiyue Biological Technology Co., Ltd.[5] |

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, CAS 2353410-01-0 | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyltetrazine-PEG4-triethoxysilane, 2353410-01-0 | BroadPharm [broadpharm.com]

- 5. This compound-西安齐岳生物 [0qy.com]

- 6. benchchem.com [benchchem.com]

- 7. ADC Linker Products - Creative Biolabs [creative-biolabs.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction with Trans-Cyclooctene (TCO)

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in bioconjugation and drug development, prized for its rapid kinetics and high specificity in complex biological environments.[1] At the forefront of this technology is the reaction between 1,2,4,5-tetrazines (Tz) and trans-cyclooctene (B1233481) (TCO), a dienophile whose inherent ring strain leads to exceptionally fast reaction rates.[2] This guide provides a comprehensive technical overview of the TCO-based IEDDA reaction, including its mechanism, kinetics, experimental protocols, and applications, with a focus on quantitative data and practical implementation.

Core Principles of the TCO-IEDDA Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (tetrazine) and an electron-rich dienophile (TCO).[1] Unlike the conventional Diels-Alder reaction, the IEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3]

The reaction proceeds through a concerted [4+2] cycloaddition, forming an unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the expulsion of nitrogen gas (N₂) and the formation of a stable 1,4-dihydropyridazine product.[4] This dihydropyridazine (B8628806) can further oxidize to a pyridazine.[4] The release of N₂ gas is the sole byproduct of this irreversible reaction.[5]

Several factors influence the reaction kinetics:

-

Electron-Donating/Withdrawing Groups: Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile raise its HOMO energy, also increasing the reaction rate.[6]

-

Dienophile Strain: The significant ring strain of TCO is a key contributor to its high reactivity. This strain raises the energy of the dienophile's HOMO, facilitating a more rapid reaction with the tetrazine's LUMO. The axial diastereomer of TCO is generally more reactive than the equatorial diastereomer due to greater ring strain.[2][3]

-

Steric Effects: Steric hindrance on either the tetrazine or the TCO can reduce the reaction rate. For example, monosubstituted tetrazines often react faster than their disubstituted counterparts.

-

Solvent: Protic solvents, particularly water, have been shown to accelerate the IEDDA reaction.[3]

Quantitative Data: Reaction Kinetics and Conditions

The selection of the appropriate tetrazine and TCO derivatives is critical for experimental success. The following tables summarize key quantitative data for various TCO-tetrazine pairs under different conditions.

| Tetrazine Derivative | Dienophile | Solvent/Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500[1] |

| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70[1] |

| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 5,300 ± 400[1] |

| 3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 22,000 ± 2,000[1] |

| 3-(aminohexanoic acid)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 30,000 ± 3,000[1] |

| 3-(aminohexanoic acid)-6-methyl- | TCO | PBS, 37°C | 210 ± 20[1] |

| Dipyridal tetrazine | TCO | 9:1 MeOH/water | 2000 ± 400[3][4] |

| Water-soluble dipyridyl-tetrazine | Axial-diastereomer of 5-hydroxy-TCO | Water, 25°C | 80,200[3] |

| Water-soluble dipyridyl-tetrazine | Equatorial-diastereomer of 5-hydroxy-TCO | Water, 25°C | 22,600[3] |

| Water-soluble tetrazine | Water-soluble s-TCO with PEG linker | Water | 3,300,000[3] |

| ATTO-tetrazines | TCO | Aqueous media | up to 1000[7] |

| Hydrogen-substituted tetrazines | TCO | Not specified | up to 30,000[8] |

| Methyl-substituted tetrazines | TCO | Not specified | ~1000[8] |

| Parameter | Condition | Notes |

| Reaction pH | 6 - 9 | Optimal for most bioconjugation reactions in PBS buffer.[5][8] |

| Reaction Temperature | Room Temperature, 4°C, 25°C, or 37°C | Dependent on the specific application and stability of the biomolecules.[7][8] |

| Reaction Time | 10 minutes - 2 hours | Highly dependent on reactant concentrations and rate constants.[8][9] |

Experimental Protocols

This section provides a generalized protocol for protein-protein conjugation using TCO-tetrazine ligation.

Materials:

-

TCO-functionalized Protein A

-

Tetrazine-functionalized Protein B

-

TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

-

Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spin desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins

This protocol describes the initial activation of proteins with TCO and tetrazine moieties using NHS ester chemistry, which targets primary amines (e.g., lysine (B10760008) residues).

-

Protein Preparation:

-

NHS Ester Stock Solution Preparation:

-

Activation of Protein A with TCO:

-

Activation of Protein B with Tetrazine:

-

Quenching and Purification:

Protocol 2: IEDDA Conjugation of TCO- and Tetrazine-Functionalized Proteins

-

Reaction Initiation:

-

Incubation:

-

Monitoring the Reaction (Optional):

-

Purification and Storage:

Visualizations

IEDDA Reaction Mechanism

Caption: The inverse electron demand Diels-Alder (IEDDA) reaction mechanism.

Experimental Workflow for Protein-Protein Conjugation

Caption: A typical workflow for protein-protein conjugation using TCO-tetrazine ligation.

Pre-targeting Strategy for Tumor-Specific Drug Delivery

Caption: The two-step pre-targeting strategy for tumor-specific drug delivery.

Applications in Research and Drug Development

The exceptional kinetics and bioorthogonality of the TCO-IEDDA reaction have led to its widespread adoption in various applications:

-

Bioconjugation: The TCO-tetrazine ligation is extensively used for creating well-defined protein-protein conjugates, antibody-drug conjugates (ADCs), and for attaching probes to biomolecules.[5][11][12]

-

Pre-targeted Imaging and Therapy: This strategy involves administering a TCO-modified antibody that first localizes to a target tissue, followed by a second injection of a tetrazine-labeled imaging agent or therapeutic payload.[13][14][15] This approach enhances the target-to-background ratio and minimizes off-target toxicity.[15][16]

-

Live Cell Imaging: The fast kinetics of the TCO-IEDDA reaction allow for real-time tracking of biomolecules in living cells.[13] Fluorogenic tetrazines that become fluorescent upon reaction with TCO are particularly useful for reducing background signal.[7]

-

Drug Delivery and Release: The TCO-tetrazine reaction can be engineered to trigger the release of a therapeutic agent at a specific site.[17][18] This "click-to-release" strategy enables localized drug activation, improving efficacy and reducing systemic side effects.[17][18]

-

Materials Science: The IEDDA reaction is employed in the synthesis and functionalization of polymeric materials, such as hydrogels for drug delivery and tissue engineering.[19]

Conclusion

The inverse-electron-demand Diels-Alder reaction between trans-cyclooctene and tetrazine stands out as a premier bioorthogonal ligation strategy. Its unparalleled reaction speed, specificity, and biocompatibility have made it an indispensable tool for researchers and drug development professionals. A thorough understanding of the reaction's core principles, kinetics, and experimental considerations, as outlined in this guide, is essential for harnessing its full potential in creating novel bioconjugates, targeted therapeutics, and advanced imaging agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. benchchem.com [benchchem.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

Methodological & Application

Application Note: Protocol for Surface Functionalization with Methyltetrazine-PEG5-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the functionalization of silica-based surfaces (e.g., glass, silicon) with Methyltetrazine-PEG5-triethoxysilane. This heterobifunctional linker is instrumental in the fields of bioconjugation and surface modification, enabling the covalent attachment of a methyltetrazine moiety to a substrate.[1] The triethoxysilane (B36694) group forms stable siloxane bonds with hydroxylated surfaces, while the methyltetrazine group facilitates rapid and specific bioorthogonal "click" chemistry reactions with molecules containing a trans-cyclooctene (B1233481) (TCO) moiety.[1][2][3] This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is a catalyst-free reaction that proceeds with high efficiency in complex biological media, making it ideal for a wide range of applications including the development of biosensors, diagnostic devices, and platforms for cell and tissue imaging.[1][2][4] The integrated polyethylene (B3416737) glycol (PEG) linker enhances solubility and minimizes non-specific binding of biomolecules to the functionalized surface.[1][2][5]

Core Compound Specifications

A summary of the key specifications for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2353410-01-0 | [1][5] |

| Molecular Formula | C₂₉H₄₉N₅O₉Si | [1][5] |

| Molecular Weight | 639.81 g/mol | [1][5] |

| Purity | ≥95% | [1][5] |

| Solubility | Soluble in DMSO, DCM, and DMF | [1][5] |

| Storage | Store at -20°C, desiccated | [1][5][6] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the surface functionalization of silica-based substrates with this compound, followed by the bioconjugation of a TCO-modified molecule.

Part 1: Substrate Cleaning and Activation

This initial step is crucial for ensuring a high density of reactive hydroxyl groups on the substrate surface, which is essential for efficient silanization.[7]

Materials:

-

Silica-based substrates (e.g., glass slides, silicon wafers)

-

Detergent solution

-

Deionized (DI) water

-

Acetone

-

Ethanol

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.[2]

-

Nitrogen gas

Procedure:

-

Thoroughly clean the silica (B1680970) substrate by sonicating in a series of solvents: acetone, ethanol, and deionized water, for 10-15 minutes each.[1]

-

Dry the substrate under a stream of nitrogen.

-

Activate the surface to generate hydroxyl groups by immersing the substrate in freshly prepared Piranha solution for 15-30 minutes.[1]

-

Carefully remove the substrates and rinse them extensively with DI water.

-

Dry the substrates under a stream of nitrogen gas. For best results, use the activated substrates immediately for silanization.

Part 2: Surface Functionalization with this compound

This protocol details the covalent attachment of the silane (B1218182) to the activated substrate surface.

Materials:

-

Cleaned and activated silica substrates

-

This compound

-

Anhydrous toluene (B28343) or ethanol

-

Nitrogen or argon gas (for creating an inert atmosphere)

Procedure:

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.[1]

-

Immerse the cleaned and activated substrate in the silane solution. To prevent polymerization of the silane in the solution, it is recommended to carry out this step under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Incubate for 2-4 hours at room temperature or for 30-60 minutes at 60-80°C.[1][7]

-

Following incubation, rinse the substrate with the anhydrous solvent (toluene or ethanol) to remove any excess silane.[1]

-

Briefly sonicate the substrate (1-2 minutes) in the same solvent to remove any non-covalently bound silane.[1]

-

Dry the functionalized substrate under a stream of nitrogen.[1]

-

To promote the formation of stable siloxane bonds, cure the substrate in an oven at 100-120°C for 30-60 minutes.[2]

-

Store the methyltetrazine-functionalized surface in a dry, inert atmosphere until ready for use.[2]

Part 3: Bioconjugation of TCO-Modified Molecules

This protocol outlines the "click" reaction to immobilize a TCO-modified biomolecule onto the functionalized surface.

Materials:

-

Methyltetrazine-functionalized substrate

-

TCO-modified molecule (e.g., protein, peptide, oligonucleotide)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Blocking buffer (optional, e.g., BSA or casein solution)

Procedure:

-

(Optional) To minimize non-specific binding, incubate the methyltetrazine-functionalized substrate with a blocking buffer for 30-60 minutes.[2]

-

Rinse the substrate with PBS and deionized water, then dry with nitrogen.

-

Prepare a solution of the TCO-modified molecule in PBS at a concentration typically in the µg/mL to mg/mL range (this should be optimized for the specific application).[1]

-

Apply the TCO-molecule solution to the functionalized surface, ensuring complete coverage.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[1]

-

Wash the substrate thoroughly with PBS to remove any unbound molecules.

-

Rinse with deionized water and dry under a stream of nitrogen. The surface is now ready for downstream applications.

Expected Surface Characterization Data

Successful functionalization can be confirmed using various surface analysis techniques. The following table summarizes the expected outcomes.

| Characterization Technique | Bare Substrate | Functionalized Substrate | Reference(s) |

| Water Contact Angle | < 20° | 60° - 80° | [7] |

| X-ray Photoelectron Spectroscopy (XPS) | Si, O | Si, O, C, N | [7] |

| Surface Density of Tetrazine Groups | N/A | 10¹² - 10¹⁴ groups/cm² | [7] |

Visualizations

Experimental Workflow

Caption: Workflow for surface functionalization and bioconjugation.

Reaction Mechanism

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. This compound, CAS 2353410-01-0 | AxisPharm [axispharm.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Methyltetrazine-PEG5-triethoxysilane for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG5-triethoxysilane is a heterobifunctional linker that serves as a powerful tool for bioconjugation, bridging the fields of bioorthogonal chemistry and material science. This molecule is expertly designed with two key functional groups: a methyltetrazine moiety and a triethoxysilane (B36694) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) linker.[1] The triethoxysilane group allows for the covalent attachment of the linker to silica-based surfaces, such as glass slides, silicon wafers, and nanoparticles.[2] The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal "click" reaction with trans-cyclooctene (B1233481) (TCO) derivatives.[1] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is catalyst-free and proceeds rapidly under physiological conditions, making it ideal for immobilizing biomolecules in various biological applications.[3] The PEG5 linker enhances aqueous solubility and minimizes non-specific binding of biomolecules to the functionalized surface.[1][4]

These properties make this compound a versatile reagent for a wide range of applications, including the development of biosensors, diagnostic devices, functionalized materials, and platforms for studying cellular interactions.[1][5]

Core Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₄₉N₅O₉Si | [1][5] |

| Molecular Weight | 639.81 g/mol | [1][5] |

| CAS Number | 2353410-01-0 | [1][5] |

| Purity | ≥95% | [1][5] |

| Appearance | Red oil | [6] |

| Solubility | Soluble in DMSO, DCM, DMF, Toluene (B28343), Ethanol (B145695) | [1][5] |

| Storage Conditions | Store at -20°C | [1][5] |

| Reactive Groups | Methyltetrazine (reacts with TCO), Triethoxysilane (reacts with hydroxylated surfaces) | [1] |

Key Applications

The unique characteristics of this compound lend it to a variety of applications in research and development:

-

Biosensor and Diagnostic Device Development: The triethoxysilane group enables the stable functionalization of silica-based biosensor surfaces. Subsequent "clicking" of TCO-modified capture probes like antibodies or nucleic acids allows for the creation of highly specific and sensitive diagnostic tools.[1]

-

Live Cell Imaging and Analysis: Surfaces functionalized with this linker can be used to immobilize TCO-labeled cells for real-time imaging and studying cellular processes such as adhesion and migration.[2]

-

Nanoparticle Functionalization: Silica-coated nanoparticles can be functionalized to create targeted drug delivery systems or imaging agents.[7]

-

Materials Science: This linker is used to create materials with tailored surface properties for a variety of applications.[1]

Experimental Protocols

The following are detailed protocols for the use of this compound in surface functionalization and subsequent bioconjugation.

Protocol 1: Surface Functionalization of Glass or Silica (B1680970) Substrates

This protocol details the steps for modifying a glass or silica surface with this compound.

Materials:

-

Glass or silica substrates (e.g., microscope slides, coverslips)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

-

Deionized water

-

Anhydrous toluene or ethanol

-

This compound

-

Nitrogen gas

-

Oven

Procedure:

-

Surface Cleaning and Activation:

-

Immerse the substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.

-

Rinse the substrates thoroughly with deionized water.

-

Rinse with ethanol and dry under a stream of nitrogen gas.

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.[1]

-

Immerse the cleaned and dried substrates in the silane (B1218182) solution in a moisture-free environment (e.g., under a nitrogen atmosphere).

-

Incubate for 2-4 hours at room temperature or 30-60 minutes at 60-80°C.[1]

-